
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one is an organic compound with a molecular formula of C10H14O It is a cyclohexenone derivative, characterized by the presence of a prop-2-en-1-yl group attached to the cyclohexenone ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Prop-2-en-1-yl)cyclohex-3-en-1-one involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
α-Bromination: Cyclohexanone undergoes α-bromination to form 2-bromocyclohexanone.
Elimination: The brominated intermediate is treated with a base to induce elimination, forming cyclohex-2-en-1-one.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
Oxidation: Formation of cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of 4-(prop-2-en-1-yl)cyclohexanol or 4-(prop-2-en-1-yl)cyclohexane.
Substitution: Formation of 4-(substituted)cyclohex-3-en-1-one derivatives.
科学的研究の応用
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific chemical and physical properties.
Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4-(Prop-2-en-1-yl)cyclohex-3-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the prop-2-en-1-yl group.
4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: A related compound with a hydroxyl group instead of a ketone.
2-(1-Cyclohexenyl)cyclohexanone: Another cyclohexenone derivative with a different substitution pattern.
Uniqueness
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
81842-16-2 |
|---|---|
分子式 |
C9H12O |
分子量 |
136.19 g/mol |
IUPAC名 |
4-prop-2-enylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4H,1,3,5-7H2 |
InChIキー |
VHCODJXPHRUNAF-UHFFFAOYSA-N |
正規SMILES |
C=CCC1=CCC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


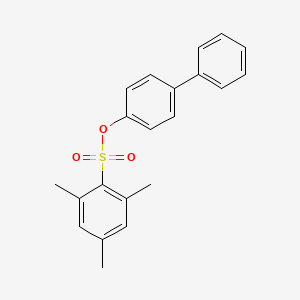
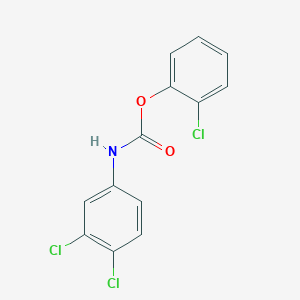



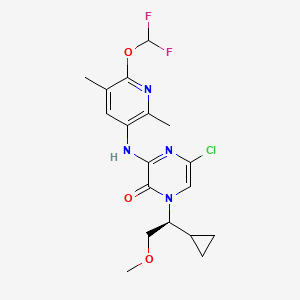





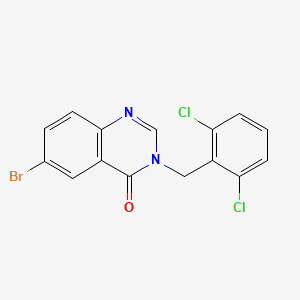
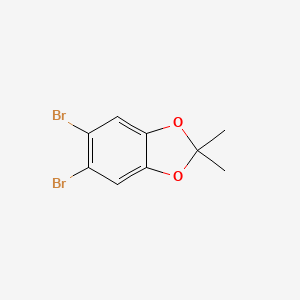
![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)
